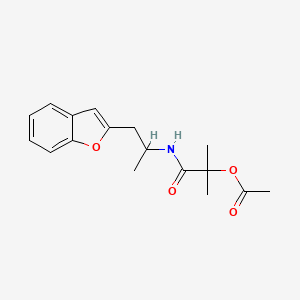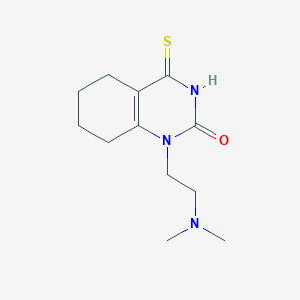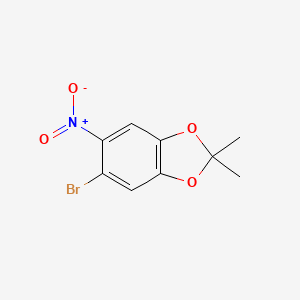
5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole is an organic compound used as a reactant in the preparation of phenanthridine-based Bcl-XL inhibitors . It has a molecular weight of 229.07 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodioxole core with bromo, nitro, and methyl groups attached. The InChI code for this compound is 1S/C9H9BrO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3 .科学的研究の応用
5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole6-NO-1,3-BD has been widely used in scientific research, particularly in the fields of chemistry, pharmacology, and biochemistry. In chemistry, it has been used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and anti-cancer agents. In pharmacology, it has been studied for its potential applications as an antioxidant and antifungal agent. In biochemistry, it has been used in the synthesis of various enzymes, such as cytochrome P450 and cytochrome c oxidase.
作用機序
The mechanism of action of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole6-NO-1,3-BD is not yet fully understood. However, it is believed that its antioxidant and antifungal effects are due to its ability to interact with reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is thought that the compound is able to scavenge ROS and RNS, thus preventing them from causing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole6-NO-1,3-BD have been studied in various laboratory experiments. It has been found to have antioxidant and antifungal effects, as well as anti-inflammatory and anti-cancer effects. In addition, it has been shown to have neuroprotective effects, as well as effects on the cardiovascular system, the immune system, and the metabolism.
実験室実験の利点と制限
The use of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole6-NO-1,3-BD in laboratory experiments has both advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to synthesize. In addition, it is a highly stable compound, and therefore can be stored for long periods of time without degradation. However, one of the main limitations is that it is toxic in high concentrations, and therefore must be handled with care.
将来の方向性
There are a number of potential future directions for the use of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole6-NO-1,3-BD. One potential application is in the development of new drugs, as it has demonstrated potential anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, it may be useful in the development of new food preservatives, as it has demonstrated antifungal effects. Finally, it may be useful in the development of cosmetics, as its antioxidant properties may be beneficial for skin health.
合成法
The synthesis of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole6-NO-1,3-BD is achieved via a condensation reaction between 2-bromo-5-nitrobenzaldehyde and 2,2-dimethyl-6-nitro-1,3-benzodioxole. This reaction is catalyzed by a strong acid, such as hydrochloric acid, and is performed in an inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at temperatures between 80-100 °C for a period of 1-2 hours. The product is then isolated by extraction with a suitable solvent, such as ethyl acetate, and purified by recrystallization.
特性
IUPAC Name |
5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-9(2)14-7-3-5(10)6(11(12)13)4-8(7)15-9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEFUFOKUSLXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropyl-4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2791970.png)
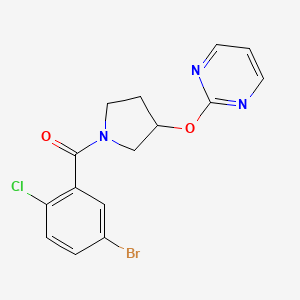

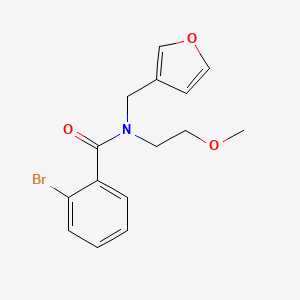
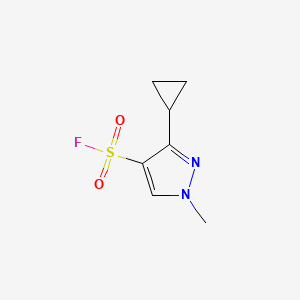

![Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2791980.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2791982.png)
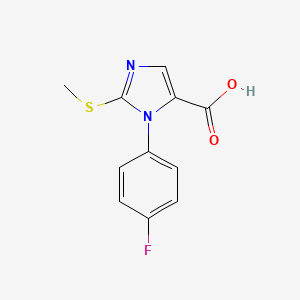
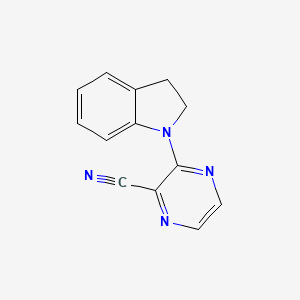
![1-(4-Phenylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone](/img/structure/B2791985.png)
